(5-Chloro-2-methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride: . This compound features a chloro-substituted methoxyphenyl group and a piperazine ring linked to a methylthiazolyl moiety, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures such as the methoxyphenyl and thiazolyl moieties. These are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:
Friedel-Crafts Acylation: : To introduce the acyl group onto the aromatic ring.
Nucleophilic Substitution: : To attach the piperazine ring to the acyl group.
Reduction and Halogenation: : To introduce the chloro and methoxy groups at the appropriate positions on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : To introduce or modify functional groups on the aromatic ring.
Reduction: : To reduce nitro groups or other oxidized functionalities.
Substitution: : To replace hydrogen atoms with other substituents on the aromatic ring or piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Reagents such as chlorinating agents (e.g., thionyl chloride, SOCl₂) and nucleophiles (e.g., amines, alcohols) are used.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, with modifications to the functional groups or substituents on the aromatic and piperazine rings.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and antitumor properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the chloro-substituted methoxyphenyl group and the piperazine ring linked to a methylthiazolyl moiety. Similar compounds may include other thiazole derivatives or piperazine-based molecules, but the presence of the methoxy and chloro groups sets it apart.
List of Similar Compounds
Thiazole derivatives: : Compounds containing the thiazole ring with various substituents.
Piperazine-based molecules: : Compounds featuring the piperazine ring in their structure.
Indole derivatives: : Compounds with the indole nucleus, which may have similar biological activities.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S.ClH/c1-12-11-24-16(19-12)10-20-5-7-21(8-6-20)17(22)14-9-13(18)3-4-15(14)23-2;/h3-4,9,11H,5-8,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWMZINORMZWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.